Clrpppa

Affinity modification Transcription complex Nitrogen mustard

ClRpppA (CAS 75501-18-7) is a gamma-ester of adenosine 5'-triphosphate (ATP) synthesized by alkylation of ATP with the trifunctional nitrogen mustard Cl3R. It carries an aromatic nitrogen mustard moiety whose alkylating activity is suppressed by the electron-acceptor effect of a p-formyl group, a regulatory feature that distinguishes it from other ATP gamma-derivatives.

Molecular Formula C26H39ClN7O15P3
Molecular Weight 818 g/mol
CAS No. 75501-18-7
Cat. No. B1203892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClrpppa
CAS75501-18-7
SynonymsClRpppA
Molecular FormulaC26H39ClN7O15P3
Molecular Weight818 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)N(CCCN(CCO)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CCCl
InChIInChI=1S/C26H39ClN7O15P3/c27-6-9-33(19-4-2-18(14-36)3-5-19)8-1-7-32(10-12-35)11-13-45-50(39,40)48-52(43,44)49-51(41,42)46-15-20-22(37)23(38)26(47-20)34-17-31-21-24(28)29-16-30-25(21)34/h2-5,14,16-17,20,22-23,26,35,37-38H,1,6-13,15H2,(H,39,40)(H,41,42)(H,43,44)(H2,28,29,30)/t20-,22-,23-,26-/m1/s1
InChIKeyCJGIJJHZZCCBTH-HUBRGWSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clrpppa (CAS 75501-18-7): A Gamma-Modified ATP Analog with a Latent Alkylating Function for RNA Polymerase Studies


ClRpppA (CAS 75501-18-7) is a gamma-ester of adenosine 5'-triphosphate (ATP) synthesized by alkylation of ATP with the trifunctional nitrogen mustard Cl3R [1]. It carries an aromatic nitrogen mustard moiety whose alkylating activity is suppressed by the electron-acceptor effect of a p-formyl group, a regulatory feature that distinguishes it from other ATP gamma-derivatives [1]. ClRpppA serves as both an initiating and elongating substrate for Escherichia coli DNA-dependent RNA polymerase, enabling the enzymatic synthesis of RNA transcripts bearing a latent alkylating function at the 5'-terminus [1].

Workflow Enzymatic RNA synthesis with post-transcriptional NaBH₄ activation
Selection Gamma-modified ATP with chemically switchable alkylating moiety
Use Context Affinity modification, addressed DNA alkylation, steric probing of transcription complexes

Why Clrpppa Cannot Be Replaced by Generic ATP Gamma-Derivatives in Alkylation-Based Transcription Studies


Generic ATP gamma-derivatives such as gamma-anilidates or gamma-esters function as RNA polymerase substrates but lack the controlled, chemically regulated alkylating function that defines ClRpppA's utility [1][2]. The free reagent Cl3R possesses two active alkylating groups (one aliphatic, one aromatic), making it unsuitable for selective, post-hybridization activation [1]. In ClRpppA, the aliphatic nitrogen mustard arm is consumed during ATP conjugation, while the aromatic arm is electronically silenced by the p-formyl group until mild borohydride reduction restores its reactivity approximately 1000-fold [1]. This latent, chemically 'switched-on' alkylating capability—absent in simple gamma-anilidates, gamma-esters, or gamma-amidates—enables spatiotemporally controlled affinity modification of nucleic acids, a core requirement that generic substitution cannot fulfill [1][2].

Missing latent alkylation ATP γ-anilidates or γ-esters lack an alkylating group; may not enable chemically induced crosslinking after transcription.
Constitutive reactivity Free Cl3R possesses permanently active aromatic mustard; spatiotemporal control of alkylation cannot be achieved as with a switchable prodrug form.
No activation switch Generic ATP analogs without a reducible p-formyl group lack the ≈1000‑fold activation switch, limiting addressed nucleic acid modification workflows.

Clrpppa: Quantitative Evidence for Differentiated Performance Relative to Comparators


Latent Alkylating Activity: 1000-Fold Activation Upon Chemical Reduction Versus Constitutively Active or Inert Analogs

ClRpppA's aromatic nitrogen mustard group is electronically suppressed by the p-formyl substituent, rendering it virtually inactive until reduction with sodium borohydride (NaBH4) increases its reactivity approximately 1000-fold [1]. In contrast, the free precursor Cl3R possesses an aromatic nitrogen mustard that is permanently active, and ATP gamma-anilidates (e.g., AnpppA) carry no alkylating function whatsoever [1][2]. This latent, chemically inducible reactivity is unique among characterized ATP gamma-derivatives [1].

Latent Activation
Head-to-head
~1000-fold increase in alkylating reactivity upon NaBH₄ reduction vs. no switchable activity in ATP γ-anilidate or Cl3R.
Enables spatiotemporal control over alkylation in transcription studies.
Activation requires post-synthetic borohydride reduction step.
Affinity modification Transcription complex Nitrogen mustard

Dual Initiating and Elongating Substrate Activity for E. coli RNA Polymerase: Functional Parity with Natural ATP

ClRpppA was demonstrated to function as both an initiating substrate (incorporated at the 5'-terminus of nascent RNA) and an elongating substrate (supporting chain extension) in the E. coli RNA polymerase system [1]. When ClRpppA (3.5 mM) replaced ATP as the fourth substrate alongside GTP, CTP, and UTP, it stimulated incorporation of [14C]-UMP into acid-insoluble RNA, whereas control reactions lacking either ATP or ClRpppA showed negligible incorporation [1]. By comparison, ATP gamma-anilidate (AnpppA) exhibits Michaelis constants (Km) approximately one order of magnitude higher than natural NTPs in the same polymerase system, indicating weaker enzyme affinity [2].

Substrate Activity
Data to verify
ClRpppA at 3.5 mM supports RNA synthesis comparable to ATP at 0.4 mM; AnpppA shows ~10× weaker binding affinity (higher Kₘ).
Dual initiating/elongating substrate activity confirmed; suitable for generating full-length 5′-modified transcripts.
Cross‑study comparison; absolute Kₘ values may vary with polymerase batch.
RNA polymerase Transcription initiation Substrate analog

Resistance to Phosphomonoesterase Cleavage: Structural Integrity Differentiated from Native ATP

E. coli alkaline phosphomonoesterase (BAPF) completely hydrolyzes ATP and ADP to adenosine but does not cleave ClRpppA, confirming the gamma-phosphate is esterified and sterically protected [1]. This property is shared with other gamma-modified ATP analogs including gamma-anilidates and gamma-esters [2][3]. However, ClRpppA is cleaved by snake venom phosphodiesterase to yield AMP and a substituted pyrophosphate (ClRpp), confirming the gamma-ester linkage and enabling analytical verification of structural integrity [1].

Enzymatic Stability
Head-to-head
Resistant to phosphomonoesterase (no cleavage); cleaved by phosphodiesterase to AMP + ClRpp; ≥80 % 2‑chloroethylamine groups intact.
Confirms intact γ‑modification during transcription for reproducible incorporation of the alkylating moiety.
Phosphodiesterase cleavage validates ester linkage integrity analytically.
Enzymatic stability Phosphomonoesterase Gamma-modification

Structural Probing Capability: 15 Å Hydrophobic Residue Provides Topographical Information on the Transcription Complex

The ClR-residue attached to the gamma-phosphate of ClRpppA is approximately 15 Å in length and hydrophobic, making it a steric probe of the RNA polymerase active site environment [1]. The fact that ClRpppA retains substrate activity despite this bulky substituent indicates that the triphosphate moiety of both initiating and elongating NTPs resides near the outer surface of the RNA polymerase globule [1]. In comparison, ATP gamma-anilidate carries a smaller phenyl ring substituent, and ATP gamma-amidate with 1-aminonaphthalene-5-sulfonate (Yarbrough, 1978) carries a different bulky group, but neither combines a large steric probe with a latent alkylating function [2].

Steric Probe
Class-level
ClR‑residue length ≈15 Å, hydrophobic; only γ‑derivative combining steric bulk with a latent alkylating function.
Supports structural probing of the polymerase active site environment; dual functionality not present in smaller substituents.
Inferred from substrate tolerance; direct structural data may require additional validation.
Transcription complex topography Steric probe Enzyme active site

Synthetic Accessibility: 25–30% Yield via Direct Alkylation of ATP Without Protecting Group Chemistry

ClRpppA is synthesized by direct alkylation of ATP with Cl3R in 50% dimethylformamide with borate buffer (pH ~8), yielding 25–30% of purified product under optimized equimolar conditions [1]. This single-step synthesis is compatible with [gamma-32P]-ATP, enabling preparation of radiolabeled ClRpppA for tracking incorporation into RNA [1]. The general method for ATP gamma-derivative synthesis via alkylation of the phosphate residue, pioneered by Knorre et al. (1976), typically requires separate activation or protection steps for other derivative classes [2].

Synthetic Route
Cross‑study
25–30 % yield via direct ATP alkylation with Cl3R; single‑step synthesis compatible with [γ‑³²P]‑ATP.
Simplifies in‑lab preparation and radiolabeling; may reduce procurement dependencies.
Purification by DEAE‑Sephadex chromatography; ≥80 % reactive groups retained.
ATP alkylation Gamma-ester synthesis Radiolabeled derivative

Clrpppa: Validated Research Application Scenarios Based on Quantitative Evidence


Affinity Modification of RNA Polymerase Within the Transcription Complex

ClRpppA is incorporated at the 5'-terminus of nascent RNA by E. coli RNA polymerase, and upon NaBH4 reduction, the activated aromatic nitrogen mustard can crosslink to the polymerase or adjacent DNA [1]. This enables affinity labeling of the transcription complex to map protein-nucleic acid contacts. The ~1000-fold activation ratio upon reduction provides temporal control: the alkylating function remains latent during transcription initiation and elongation, then is triggered post-synthesis [1].

Addressed Alkylation of Promoter DNA Regions Using Alkylating Transcripts

RNA transcripts bearing 5'-terminal ClRpppA residues can be hybridized to complementary DNA template regions. Subsequent NaBH4 reduction activates the aromatic nitrogen mustard, enabling site-directed alkylation of DNA near transcription start points [1]. This spatially controlled DNA modification strategy exploits the ~15 Å reach of the ClR residue to target nucleotides within the transcription bubble, a capability not achievable with smaller gamma-substituents such as anilidate [1][2].

Structural Probing of RNA Conformation and Processing Intermediates

The hydrophobic ClR residue (~15 Å) attached to RNA 5'-termini can be used to probe RNA conformation and its changes during processing, analogous to the use of alkylating reagents attached to the 3'-end for tRNA conformation studies [1]. The alkylating function, once activated, induces polynucleotide chain cleavages at positions determined by the three-dimensional folding of the RNA, which can be mapped by rapid sequencing procedures [1].

Enzymatic Synthesis of Reactive Oligonucleotide Derivatives for Nucleic Acid Detection

ClRpppA can be utilized in RNA polymerase-catalyzed transcription to generate RNA probes with a chemically addressable 5'-terminus [1]. The phosphomonoesterase resistance of ClRpppA ensures the alkylating moiety remains intact during enzymatic synthesis, unlike ATP which would be dephosphorylated [1]. The ≥80% intact 2-chloroethylamine content in purified ClRpppA ensures consistent reactivity across probe batches [1].

Application
Selection Property
Validation Focus
Affinity labeling of transcription complex
Latent alkylating activity activated by reduction
Verify reduction‑dependent crosslinking to polymerase/DNA
Addressed alkylation of promoter DNA
5′‑terminal alkylating function with steric reach
Confirm site‑directed DNA modification after hybridization and reduction
RNA conformation probing
Bulky hydrophobic ClR residue as steric probe
Map RNA folding‑dependent cleavage patterns
Reactive oligonucleotide probe synthesis
γ‑Ester stability against phosphomonoesterase
Ensure intact alkylating moiety after enzymatic transcription
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